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Introduction: AZD1208 is a potent, orally bioavailable, and highly selective small-molecule

inhibitor of the Pim family of serine/threonine kinases.[1][2][3] The Pim kinases, comprising

Pim-1, Pim-2, and Pim-3, are key downstream effectors in many cytokine and growth factor

signaling pathways.[2][3] Their upregulation is implicated in the pathogenesis of various

hematological malignancies and solid tumors, making them attractive therapeutic targets.[4][5]

AZD1208, a benzylidene-1,3-thiazolidine-2,4-dione derivative, was developed by AstraZeneca

as an ATP-competitive inhibitor of all three Pim kinase isoforms.[1] This document provides a

comprehensive overview of the discovery, chemical structure, mechanism of action, and

preclinical evaluation of AZD1208, with a focus on its activity in acute myeloid leukemia (AML).

Chemical Structure and Properties
AZD1208 is identified as a benzylidene-1,3-thiazolidine-2,4-dione.[1]

Chemical Formula: C₂₁H₂₁N₃O₂S

Molecular Weight: 379.48 g/mol
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The inhibitory activity and cellular effects of AZD1208 have been quantified across various

assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of AZD1208 against
Pim Kinases

Parameter Pim-1 Pim-2 Pim-3 Reference

Ki (nM) 0.10 1.92 0.40 [1]

Enzyme IC50 at

Km [ATP] (nM)
0.4 5.0 1.9 [1][6]

Enzyme IC50 at

5 mM [ATP] (nM)
2.6 164 17 [1]

Table 2: Cellular Activity of AZD1208 in Acute Myeloid
Leukemia (AML) Cell Lines

Cell Line FLT3 Status GI50 (µM) Reference

EOL-1 - <1 [1]

KG-1a WT <1 [1]

Kasumi-3 - <1 [1]

MV4-11 ITD <1 [1]

MOLM-16 ITD <1 [1]

Mechanism of Action and Signaling Pathways
AZD1208 exerts its anti-neoplastic effects by inhibiting the kinase activity of Pim-1, Pim-2, and

Pim-3, which in turn modulates downstream signaling pathways crucial for cell proliferation,

survival, and protein translation.

Pim Kinase Signaling Pathway
The Pim kinases phosphorylate a number of substrates that regulate cell cycle progression and

apoptosis. A key substrate is the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death).
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Phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function. AZD1208, by

inhibiting Pim kinases, prevents BAD phosphorylation, thereby promoting apoptosis.[1][6]

Furthermore, Pim kinases are involved in the mTOR signaling pathway, which is a central

regulator of cell growth and proliferation. Pim kinases can phosphorylate and activate

components of the mTOR pathway, such as 4E-BP1 and p70S6K, leading to increased protein

synthesis.[1][3] Inhibition of Pim kinases by AZD1208 leads to a dose-dependent reduction in

the phosphorylation of 4EBP1, p70S6K, and S6, ultimately suppressing cap-dependent

translation.[1][3]
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Caption: Simplified Pim Kinase Signaling Pathway and the inhibitory action of AZD1208.
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Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the

preclinical evaluation of AZD1208. These are generalized protocols, and for specific details,

researchers should consult the cited literature.

Pim Kinase Enzyme Assay
This assay is used to determine the in vitro inhibitory activity of AZD1208 against the purified

Pim kinase isoforms.

Objective: To measure the IC50 and Ki values of AZD1208 for Pim-1, Pim-2, and Pim-3.

General Protocol:

Reagents and Materials: Purified human Pim-1, -2, and -3 enzymes, a suitable peptide

substrate (e.g., BAD peptide), ATP, AZD1208, kinase assay buffer, and a detection system

(e.g., ADP-Glo™ Kinase Assay).

Procedure: a. Prepare serial dilutions of AZD1208. b. In a microplate, combine the Pim

kinase enzyme, the peptide substrate, and the diluted AZD1208. c. Initiate the kinase

reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature for a

specific duration. e. Stop the reaction and measure the amount of product formed

(phosphorylated substrate) or ATP consumed using a suitable detection reagent and a

luminometer or spectrophotometer. f. Calculate the percentage of inhibition for each

AZD1208 concentration and determine the IC50 value by fitting the data to a dose-response

curve. g. To determine the Ki value, IC50 values are measured at various ATP

concentrations.

Preparation

Reaction Detection & Analysis

Serial Dilutions of AZD1208

Combine AZD1208 and Reaction Mix

Prepare Kinase Reaction Mix
(Enzyme, Substrate, Buffer)

Initiate with ATP Incubate Stop Reaction & Add Detection Reagent Measure Signal Data Analysis (IC50/Ki)
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Caption: General workflow for a PIM kinase enzyme inhibition assay.

Cell Proliferation Assay
This assay measures the effect of AZD1208 on the growth of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell

proliferation) of AZD1208 in AML cell lines.

General Protocol:

Cell Culture: Culture AML cell lines (e.g., MOLM-16, KG-1a) in appropriate media and

conditions.

Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Treat the cells

with a range of concentrations of AZD1208. c. Incubate the cells for a specified period (e.g.,

72 hours). d. Assess cell viability using a reagent such as resazurin or a commercial kit (e.g.,

CellTiter-Glo®). e. Measure the signal (fluorescence or luminescence) using a plate reader. f.

Calculate the percentage of growth inhibition relative to untreated control cells and determine

the GI50 value.

Immunoblotting (Western Blot)
This technique is used to detect changes in the phosphorylation status of Pim kinase

substrates.

Objective: To assess the effect of AZD1208 on the phosphorylation of downstream targets like

BAD and 4E-BP1.

General Protocol:

Sample Preparation: a. Treat AML cells with AZD1208 for a specified time. b. Lyse the cells

to extract total protein. c. Determine the protein concentration of the lysates.

Gel Electrophoresis and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer

the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
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Immunodetection: a. Block the membrane to prevent non-specific antibody binding. b.

Incubate the membrane with primary antibodies specific for the phosphorylated and total

forms of the target proteins (e.g., anti-p-BAD, anti-BAD, anti-p-4E-BP1, anti-4E-BP1). c.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of AZD1208 in a living organism.

Objective: To assess the effect of AZD1208 on tumor growth in mouse models of AML.

General Protocol:

Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice).

Procedure: a. Implant human AML cells (e.g., MOLM-16) subcutaneously into the flanks of

the mice. b. Allow the tumors to reach a palpable size. c. Randomize the mice into treatment

and control groups. d. Administer AZD1208 (e.g., by oral gavage) or vehicle control to the

respective groups daily or on a specified schedule. e. Measure tumor volume and body

weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for

further analysis (e.g., pharmacodynamics).

Conclusion
AZD1208 is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical

activity in models of acute myeloid leukemia. Its mechanism of action, involving the induction of

apoptosis and inhibition of protein synthesis through the modulation of key downstream

signaling pathways, provides a strong rationale for its investigation as a therapeutic agent. The

data and experimental frameworks presented in this guide offer a comprehensive resource for

researchers and drug development professionals working on Pim kinase inhibitors and their

application in oncology. While clinical development of AZD1208 as a single agent has faced

challenges, the understanding gained from its preclinical evaluation remains valuable for the

ongoing exploration of Pim kinase inhibition in cancer therapy, potentially in combination with

other agents.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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